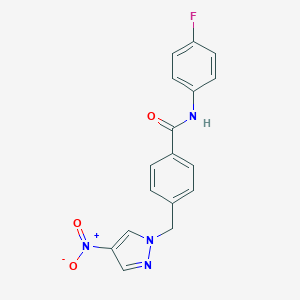![molecular formula C28H27N3O4 B213909 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is not well understood. However, studies have shown that this compound has the ability to modulate certain biochemical pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has several interesting biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether in lab experiments is its ability to modulate certain biochemical pathways. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether. For example, further studies are needed to elucidate the compound's mechanism of action and to determine its potential as a therapeutic agent for various diseases. Additionally, studies could be conducted to investigate the compound's pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether involves several steps. The first step involves the reaction of 2-aminobenzophenone with 2-furoyl chloride to form 2-furoyl-2-aminobenzophenone. This intermediate is then reacted with piperazine to form 4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinoline. The final step involves the reaction of this intermediate with 3-(4-bromophenyl)propan-1-ol in the presence of potassium carbonate to form 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether.
Aplicaciones Científicas De Investigación
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Propiedades
Nombre del producto |
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether |
|---|---|
Fórmula molecular |
C28H27N3O4 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
furan-2-yl-[4-[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H27N3O4/c1-19(2)35-21-8-5-7-20(17-21)25-18-23(22-9-3-4-10-24(22)29-25)27(32)30-12-14-31(15-13-30)28(33)26-11-6-16-34-26/h3-11,16-19H,12-15H2,1-2H3 |
Clave InChI |
KUETYIDVCPVKQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)




![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)